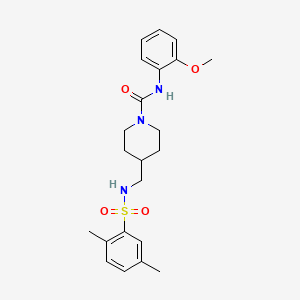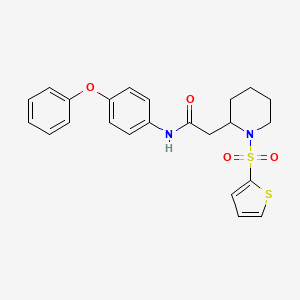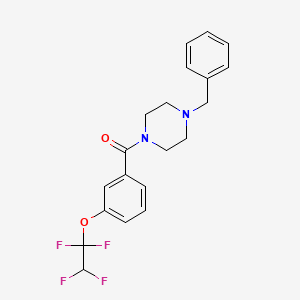![molecular formula C18H18N6O3 B2831404 Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate CAS No. 2034390-65-1](/img/structure/B2831404.png)
Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo-pyridazine core, which is a fused heterocyclic system, and a benzoate ester group, which contributes to its unique chemical properties.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo fused pyrazines and pyridazines, have been reported to inhibit the c-met protein kinase . The c-Met protein kinase plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Similar compounds have been reported to inhibit the c-met protein kinase . This inhibition could potentially disrupt the signaling pathways that promote cell growth and survival, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The inhibition of the c-met protein kinase can affect several downstream signaling pathways, including the pi3k/akt and mapk pathways . These pathways are involved in cell growth, survival, and migration .
Pharmacokinetics
The bioavailability of similar compounds has been reported to be influenced by factors such as molecular weight, lipophilicity, and the presence of functional groups .
Result of Action
The inhibition of the c-met protein kinase can potentially lead to a decrease in the proliferation of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions in the presence of acetic anhydride.
Introduction of the Pyrrolidine Moiety: The triazolo-pyridazine intermediate is then reacted with a pyrrolidine derivative under basic conditions to form the desired pyrrolidinyl-substituted triazolo-pyridazine.
Carbamoylation and Esterification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Applications De Recherche Scientifique
Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Methyl 4-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamoyl)benzoate can be compared with other triazolo-pyridazine derivatives, such as:
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate
- N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of the triazolo-pyridazine core with the pyrrolidinyl and benzoate groups in this compound contributes to its distinct chemical properties and potential therapeutic applications .
Propriétés
IUPAC Name |
methyl 4-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-27-18(26)13-4-2-12(3-5-13)17(25)20-14-8-9-23(10-14)16-7-6-15-21-19-11-24(15)22-16/h2-7,11,14H,8-10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKAMVFNNDTVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2831332.png)

![[3-(Aminomethyl)pentan-3-yl]benzene](/img/structure/B2831336.png)





![2-(2,4-difluorophenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2831343.png)

